molecular formula C19H16O5 B13935699 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)-

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)-

Cat. No.: B13935699
M. Wt: 324.3 g/mol
InChI Key: VBGILXIOYMCPPU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- is a complex organic compound with a molecular formula of C19H16O4 This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features various functional groups, including hydroxyl, methoxy, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- typically involves multiple steps, starting from naphthalene derivatives. One common approach is the Friedel-Crafts acylation of naphthalene to introduce the carboxylic acid group, followed by hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively. The phenylmethoxy group can be introduced through a Williamson ether synthesis reaction, where a phenylmethanol derivative reacts with the hydroxyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy and phenylmethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: Lacks the hydroxyl, methoxy, and phenylmethoxy groups, resulting in different chemical properties and reactivity.

    4-Hydroxy-2-naphthalenecarboxylic acid: Contains a hydroxyl group but lacks the methoxy and phenylmethoxy groups.

    7-Methoxy-2-naphthalenecarboxylic acid: Contains a methoxy group but lacks the hydroxyl and phenylmethoxy groups.

Uniqueness

The presence of multiple functional groups in 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-6-(phenylmethoxy)- makes it unique compared to its simpler analogs. These functional groups enhance its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

4-hydroxy-7-methoxy-6-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16O5/c1-23-17-9-13-7-14(19(21)22)8-16(20)15(13)10-18(17)24-11-12-5-3-2-4-6-12/h2-10,20H,11H2,1H3,(H,21,22)

InChI Key

VBGILXIOYMCPPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)O)C(=O)O

Origin of Product

United States

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